Dienestrol diacetate

Estrogen Receptor Binding Affinity Pharmacology

Researchers requiring precise estrogen receptor ligands face variability when substituting stilbestrol analogs. Dienestrol diacetate provides a quantifiable, defined tool that eliminates this uncertainty. - Defined isomeric composition with validated GLC separation methodology for consistent experimental parameters. - Quantifiable logP (4.89), a 2.45-fold increase over dienestrol, for controlled membrane permeability and distribution studies. - Confirmed selectivity: strong inhibition of Candida albicans and Aspergillus niger, with no antibacterial activity, for targeted antifungal mechanistic research.

Molecular Formula C22H22O4
Molecular Weight 350.4 g/mol
CAS No. 24705-61-1
Cat. No. B10795596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDienestrol diacetate
CAS24705-61-1
Molecular FormulaC22H22O4
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC=C(C1=CC=C(C=C1)OC(=O)C)C(=CC)C2=CC=C(C=C2)OC(=O)C
InChIInChI=1S/C22H22O4/c1-5-21(17-7-11-19(12-8-17)25-15(3)23)22(6-2)18-9-13-20(14-10-18)26-16(4)24/h5-14H,1-4H3/b21-5+,22-6+
InChIKeyYWLLGDVBTLPARJ-OXAZHYLESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dienestrol Diacetate (CAS 24705-61-1): A Procurable Synthetic Stilbestrol Estrogen for Receptor Binding and Analytical Research


Dienestrol diacetate (CAS 24705-61-1) is a synthetic, nonsteroidal estrogen belonging to the stilbestrol group, structurally related to diethylstilbestrol and serving as an acetate ester prodrug of dienestrol [1][2]. As a lipophilic derivative of dienestrol, it is primarily employed as an estrogen receptor (ER) agonist in pharmacological research, with reported in vitro binding affinity to ERα and ERβ in the sub-nanomolar range [3]. Its unique isomeric composition and physicochemical properties make it a distinct chemical entity for analytical method development and receptor binding studies, necessitating precise procurement based on defined purity and isomeric profile.

Why Dienestrol Diacetate (CAS 24705-61-1) Cannot Be Casually Replaced by Other Stilbestrol Estrogens


Procurement decisions based solely on class-level estrogenic activity ignore critical quantitative differentiators that directly impact experimental validity. Dienestrol diacetate exhibits a specific isomeric distribution [1], a distinct metabolic pathway involving hydrolysis to dienestrol , and a unique logP value that governs its in vitro and in vivo distribution [2]. Crucially, the relative binding affinity (RBA) hierarchy among stilbestrol compounds (diethylstilbestrol > hexestrol > dienestrol > 17β-estradiol) [3] demonstrates that potency cannot be extrapolated from structural similarity. Substituting dienestrol diacetate with dienestrol, diethylstilbestrol, or other analogs without accounting for these quantifiable differences in isomerism, lipophilicity, and receptor binding will introduce uncontrolled variables, compromising data reproducibility and comparability.

Dienestrol Diacetate (CAS 24705-61-1): A Quantitative Procurement Guide Based on Differential Evidence


In Vitro Estrogen Receptor Binding Affinity: Sub-Nanomolar Ki Values Define Potency

Dienestrol diacetate demonstrates high affinity for estrogen receptors (ER), a primary determinant of its pharmacological activity. Its reported inhibition constant (Ki) values for ER are 0.05 nM and 0.03 nM [1]. While the specific ER subtype (α or β) is not designated in this source, the sub-nanomolar range confirms its classification as a potent ER ligand. For context, the parent compound, dienestrol, exhibits approximately 223% and 404% of the binding affinity of estradiol at ERα and ERβ, respectively, indicating a similar high-affinity interaction profile for the active moiety [2]. This quantitative binding data differentiates it from weaker estrogens and serves as a critical benchmark for in vitro assay design.

Estrogen Receptor Binding Affinity Pharmacology

Relative Binding Affinity (RBA) Hierarchy: Quantitative Ranking Against Key Analogs

The relative binding affinity (RBA) of stilbestrol estrogens for the estrogen receptor (ER) follows a defined and reproducible quantitative hierarchy. A comparative study established the RBA ranking as: diethylstilbestrol (DES) > hexestrol > dienestrol > 17β-estradiol (E2) [1]. This ranking provides a critical, data-driven framework for selecting the appropriate estrogenic tool compound. Dienestrol, the active metabolite of dienestrol diacetate, occupies a specific intermediate position in this potency scale, being less potent than DES and hexestrol but more potent than endogenous estradiol. This quantified positioning is essential for researchers who require a specific level of ER activation and cannot assume interchangeability between structurally similar stilbestrol derivatives.

Estrogen Receptor Relative Binding Affinity Comparator

Lipophilicity (LogP): A Key Determinant of In Vitro Distribution and Membrane Permeability

The lipophilicity of dienestrol diacetate, quantified by its logP value, is a critical parameter governing its behavior in biological assays and analytical separations. Dienestrol diacetate exhibits a high logP of 4.89 [1]. In contrast, the parent compound, dienestrol, has a lower logP of 4.5 . The difference of 0.39 log units signifies that dienestrol diacetate is approximately 2.45 times more lipophilic than dienestrol. This quantifiable difference directly impacts membrane permeability, nonspecific binding to plasticware, and retention times in reversed-phase HPLC [1].

Lipophilicity Physicochemical Property LogP

Analytical Method for Isomeric Purity: GC Separation of α, β, and γ Geometric Isomers

Dienestrol diacetate exists as a mixture of three geometrical isomers (α, β, and γ) which exhibit different biological activities. A validated gas-liquid chromatography (GLC) method has been developed for the quantitative and simultaneous determination of these three isomers of dienestrol diacetate, as well as for the detection of indenestrol diacetate and pinacolone 4,4′-bis(p-hydroxyphenyl)-3-hexanone diacetate impurities [1]. The method utilizes a 3% SE-30 stationary phase on Gas-Chrom Z, enabling the accurate assessment of isomeric composition, a critical quality attribute that cannot be determined by simple HPLC purity assays [1].

Analytical Chemistry Gas Chromatography Isomer Purity

Scalable Reversed-Phase HPLC Method for Purity Analysis and Purification

A robust reversed-phase HPLC method has been established for the analysis of dienestrol diacetate using a Newcrom R1 column. The method employs a simple mobile phase of acetonitrile, water, and phosphoric acid, and is noted to be scalable for preparative separations and adaptable for mass spectrometry (MS) applications by substituting phosphoric acid with formic acid [1]. The method's suitability for both analytical and preparative workflows provides a clear advantage for researchers requiring purified material for in vitro assays or for laboratories performing routine quality control checks.

Analytical Chemistry HPLC Method Validation

In Vitro Antifungal Activity: Differential Effect Against Candida albicans and Aspergillus niger

Dienestrol diacetate exhibits a specific and differential inhibitory effect on certain fungal species. While not active against bacteria, it has been reported to possess a strong inhibitory effect on Candida albicans and Aspergillus niger . This activity profile is distinct from its primary estrogenic mechanism and may be relevant for research exploring alternative applications or for understanding potential confounding factors in microbiological assays. The activity is quantifiable, though specific MIC values are not provided in this source.

Antifungal In Vitro Pharmacology

High-Value Research Applications for Dienestrol Diacetate (CAS 24705-61-1)


In Vitro Estrogen Receptor Pharmacology and Binding Assays

Dienestrol diacetate serves as a well-characterized, high-affinity ligand for estrogen receptors. Its sub-nanomolar Ki values [1] and defined position in the relative binding affinity hierarchy (DES > hexestrol > dienestrol > estradiol) [2] make it an essential tool for competitive binding assays and for calibrating the estrogenic response in cell-based reporter gene assays. Researchers can confidently use this compound to establish dose-response curves and benchmark the potency of novel ER ligands, knowing its activity is distinct from both more potent (DES) and less potent (estradiol) analogs.

Analytical Method Development and Reference Standard Procurement

The documented analytical methods for dienestrol diacetate, including the GLC separation of its three geometric isomers [1] and the scalable reversed-phase HPLC method [2], position it as a valuable reference standard. Laboratories tasked with developing quality control assays for stilbestrol compounds or analyzing environmental or biological samples for estrogenic contaminants can use dienestrol diacetate as a model analyte to validate method performance, linearity, and resolution of closely related isomers.

Studies of Lipophilicity-Dependent Cellular Uptake and Distribution

The significant difference in lipophilicity between dienestrol diacetate (logP = 4.89) [1] and its parent compound dienestrol (logP = 4.5) [2] provides a defined system for investigating the impact of logP on cellular pharmacokinetics. Dienestrol diacetate is the preferred compound for studies examining the relationship between compound lipophilicity, passive membrane diffusion, intracellular accumulation, and nonspecific binding to culture plastics, offering a quantifiable 2.45-fold increase in lipophilicity over dienestrol.

Microbiological Research Involving Fungal Pathogens

Given its reported strong inhibitory effect on Candida albicans and Aspergillus niger, but lack of antibacterial activity [1], dienestrol diacetate represents a unique chemical probe for research into antifungal mechanisms. It may be employed in assays designed to screen for synergistic effects with established antifungals or to investigate novel pathways targeted by this non-traditional antifungal scaffold, separate from its hormonal activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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